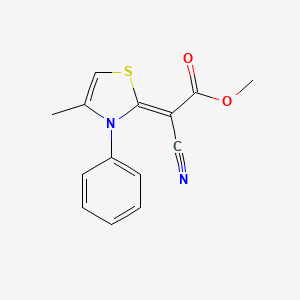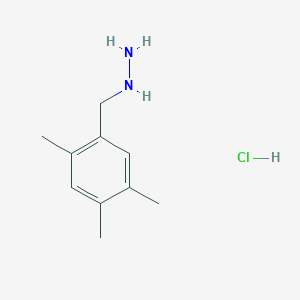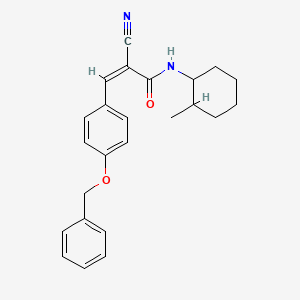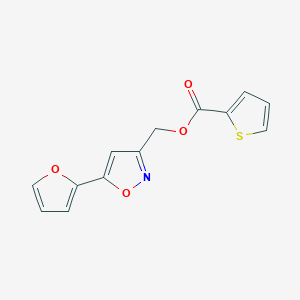![molecular formula C13H13F3O2 B2357092 1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid CAS No. 1439900-17-0](/img/structure/B2357092.png)
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid, commonly referred to as TFB-CCA, is a chemical compound that has gained significant attention in both scientific and industrial fields due to its unique physical and chemical properties. It has a molecular formula of C13H13F3O2 and an average mass of 258.236 Da .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring attached to a carboxylic acid group and a benzyl group with a trifluoromethyl substituent .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized from 1,3-dibromoacetone dimethyl ketal, with a key synthesis step transforming the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).
Diagnostic Applications
- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized for use in positron emission tomography as a tumor-avid amino acid (Shoup & Goodman, 1999).
Chemical Transformations
- Additions of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes, even in the presence of a carboxyl derivative, have been shown to introduce nitrogen nucleophiles at the cyclobutane ring, leading to precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).
Structural Studies
- The structures of cis-2-phenylcyclobutanecarboxylic acid and related compounds have been determined using X-ray diffraction, revealing details about the puckering of the cyclobutane ring and bond lengths affected by substituent crowding (Reisner et al., 1983).
Medicinal Chemistry
- A water-soluble boronated amino acid, with potential for use in boron neutron capture therapy, has been developed. The synthesis involved alkylation and Bucherer–Strecker synthesis, followed by hydrogenolysis to remove protecting groups (Das et al., 2000).
Chemical Reactivity
- Studies on the free radical chlorination of cyclobutanecarboxylic acids have extended the understanding of free radical chlorination to carboxyl-substituted carbocyclic systems (Nevill, 1954).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(17)18)6-1-7-12/h2-5H,1,6-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVJTNAQQRRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)
![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)



![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
